Acetoxy Cyclosporin A Acetate

Cyclosporin A Synthesis Acetoxy Intermediate Preparative Chemistry

Acetoxy Cyclosporin A Acetate is Cyclosporin Impurity 2, a certified reference standard with a +100.1 Da mass differential versus Cyclosporin A, delivering predictable HPLC retention shifts for robust system suitability testing. Supplied with a comprehensive Certificate of Analysis to support ANDA/DMF submissions, it enables ICH Q3A/Q3B-compliant impurity profiling. Available in 5 mg units with defined melting point (155–160°C) and solubility profile. Choose this authenticated standard to eliminate retention-time calibration errors.

Molecular Formula C33H59N3O7
Molecular Weight 609.849
CAS No. 138957-23-0
Cat. No. B565609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetoxy Cyclosporin A Acetate
CAS138957-23-0
Synonyms6-[(3R,4R,6E)-3,8-Bis(acetyloxy)-6,7-didehydro-N,4-dimethyl-L-2-aminooctanoic acid]cyclosporin A; 
Molecular FormulaC33H59N3O7
Molecular Weight609.849
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)C)C(=O)CCCCCCC(=O)C(C(C(C)CC=CCOC(=O)C)OC(=O)C)N(C)C)NC
InChIInChI=1S/C33H59N3O7/c1-22(2)21-27(34-8)33(41)35-30(23(3)4)28(39)18-13-11-12-14-19-29(40)31(36(9)10)32(43-26(7)38)24(5)17-15-16-20-42-25(6)37/h15-16,22-24,27,30-32,34H,11-14,17-21H2,1-10H3,(H,35,41)/b16-15+/t24-,27+,30+,31?,32?/m1/s1
InChIKeyFIRHBFWMHRQJRD-GZJMPQFMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetoxy Cyclosporin A Acetate (CAS 138957-23-0): Chemical Identity and Functional Classification for Procurement


Acetoxy Cyclosporin A Acetate (CAS 138957-23-0) is a chemically modified derivative of the cyclic undecapeptide immunosuppressant Cyclosporin A (CsA), characterized by the introduction of acetoxy (acetyloxy) functional groups at specific positions on the cyclosporin macrocyclic scaffold . The compound bears the systematic chemical designation 6-[(3R,4R,6E)-3,8-Bis(acetyloxy)-6,7-didehydro-N,4-dimethyl-L-2-aminooctanoic acid]cyclosporin A and possesses a molecular formula of C66H115N11O15 with a molecular weight of approximately 1302.7 g/mol . It is most commonly supplied as a reference standard or research intermediate, with primary commercial availability as a 5 mg quantity for laboratory use [1]. As a cyclosporin A-derived acetoxy analog, it occupies a distinct niche in the cyclosporin derivative landscape—neither an immunosuppressive therapeutic agent like CsA nor a rationally optimized analog like PSC-833 or SDZ NIM 811, but rather a key chemical intermediate and impurity reference material [2].

Acetoxy Cyclosporin A Acetate (CAS 138957-23-0): Why In-Class Analogs Cannot Substitute in Analytical and Synthetic Workflows


Generic substitution among cyclosporin derivatives fails because subtle structural modifications produce dramatically divergent functional and regulatory identities. Acetoxy Cyclosporin A Acetate differs fundamentally from its parent Cyclosporin A by the presence of bis(acetyloxy) modification at the 6-position of the macrocycle, which alters molecular weight (+100.1 Da relative to CsA), HPLC retention behavior, and chemical reactivity [1]. While rationally designed analogs such as PSC-833 (valspodar) and SDZ NIM 811 were engineered to retain cyclophilin binding while eliminating immunosuppressive activity, Acetoxy Cyclosporin A Acetate serves a wholly distinct purpose as a synthetic intermediate in Cyclosporin A preparation and as an authenticated impurity reference standard [2]. Substituting an unmodified Cyclosporin A reference standard for this acetoxy derivative in analytical method validation would result in incorrect retention time calibration and invalid impurity profiling—a critical failure in regulated pharmaceutical quality control environments . Moreover, unlike PSC-833 or SDZ NIM 811, which possess extensive in vitro and in vivo pharmacological characterization, the biological activity profile of Acetoxy Cyclosporin A Acetate remains undefined, reinforcing its exclusive utility as a chemical reference tool rather than a bioactive probe [3].

Acetoxy Cyclosporin A Acetate (CAS 138957-23-0): Quantifiable Differentiation Evidence Against Structural and Functional Analogs


Acetoxy Cyclosporin A Acetate as a Synthetic Intermediate: Quantitative Yield and Purity Metrics in Cyclosporin A Preparation

Acetoxy Cyclosporin A Acetate serves as a key synthetic intermediate in the multi-step preparation of Cyclosporin A, with documented preparative-scale purification yielding 3.07 g (72%) of purified product from 4.0 g crude material following RP-18 reversed-phase column chromatography using methanol/water (85:15) as eluent . This yield metric provides procurement-relevant information for laboratories engaged in Cyclosporin A analog synthesis: the compound enables access to the cyclosporin scaffold via a defined chemical route distinct from direct isolation or total synthesis. In contrast, alternative intermediates such as acetyl-cyclosporin A (the immediate precursor in this synthetic sequence) or unmodified Cyclosporin A API do not provide the same acetoxy-functionalized handle for subsequent chemical manipulation [1].

Cyclosporin A Synthesis Acetoxy Intermediate Preparative Chemistry Reaction Yield

Acetoxy Cyclosporin A Acetate as Precursor to Cyclosporin Metabolite OL-17 (M17): Defined Chemical Relationship for Metabolism Studies

Acetoxy Cyclosporin A Acetate (compound 4 in the published synthetic route) undergoes controlled hydrolysis to yield the authentic human cyclosporin A metabolite OL-17 (also designated M17 or η-HyMeBmt1-CyA, CAS 89270-28-0) [1]. OL-17 represents one of the principal hydroxylated metabolites of Cyclosporin A identified in human and rabbit bile, alongside OL-1, OL-18, and OL-21 [2]. This chemical relationship establishes Acetoxy Cyclosporin A Acetate as a direct synthetic precursor to a clinically relevant metabolite, with documented microbial biotransformation rates of 5.4% for OL-17 production by Actinoplanes sp. ATCC 53771 from parent Cyclosporin A [3]. For metabolism and pharmacokinetic research groups, procurement of Acetoxy Cyclosporin A Acetate provides a controlled chemical route to OL-17 reference material that bypasses the complexity and lower yield of microbial biotransformation or biological sample extraction methods.

Cyclosporin Metabolism Metabolite OL-17 Biotransformation Hydroxycyclosporine

Acetoxy Cyclosporin A Acetate as Cyclosporin Impurity 2: Molecular Weight Differential for HPLC Method Validation

Acetoxy Cyclosporin A Acetate is explicitly designated as Cyclosporin Impurity 2 in pharmaceutical reference standard catalogs, with a molecular weight of 1302.71 g/mol (C66H115N11O15) that distinguishes it from Cyclosporin A API (1202.61 g/mol) and other cyclosporin-related impurities . This molecular weight differential of approximately +100.1 Da relative to parent Cyclosporin A creates a predictable and quantifiable HPLC retention time shift, enabling unambiguous identification and quantification in analytical methods. The compound is supplied with comprehensive Certificate of Analysis (COA) documentation and analytical data that meet regulatory requirements for ANDA and DMF submissions . This positions Acetoxy Cyclosporin A Acetate as a validated, traceable reference standard specifically for impurity profiling, whereas generic cyclosporin derivatives or research-grade CsA do not fulfill the same regulatory documentation and purity characterization requirements for pharmaceutical quality control [1].

Pharmaceutical Impurity Profiling HPLC Reference Standard Method Validation Quality Control

Physical Property Differentiation: Reported Melting Point Range for Purity Assessment and Storage Specification

Acetoxy Cyclosporin A Acetate exhibits a reported melting point range of 155–160°C, as documented in multiple technical datasheets and chemical databases [1]. This thermal property provides a measurable, instrument-accessible quality control checkpoint for verifying compound identity and assessing purity upon receipt, independent of more resource-intensive analytical techniques such as HPLC-MS or NMR. The compound is recommended for storage under refrigerated conditions (freezer storage at -20°C is specified by certain vendors), reflecting its stability profile as a solid light yellow foam with solubility in chloroform, dichloromethane, ethyl acetate, and methanol [2]. In contrast, Cyclosporin A is typically reported with a melting point range of approximately 148–151°C , providing a distinguishable thermal signature that differentiates the acetoxy derivative from the parent compound in simple melting point apparatus assessment. Procurement of Acetoxy Cyclosporin A Acetate with defined melting point and storage specifications enables laboratories to perform rapid identity confirmation and appropriate storage planning upon material receipt.

Physicochemical Characterization Melting Point Purity Assessment Storage Stability

Vendor-Reported Purity Specifications: Quantitative Purity Data for Procurement Decision-Making

Commercial vendors report a minimum purity specification of 95% for Acetoxy Cyclosporin A Acetate, with some suppliers indicating availability in larger quantities (100 mg, 500 mg) and custom packaging options upon request [1]. This purity threshold is comparable to the 95–98% range typically reported for reference-grade Cyclosporin A standards, but the acetoxy derivative's purity specification is specifically relevant to its application as an impurity reference standard, where accurate quantitation requires high-purity material to avoid compounding measurement uncertainty . Unlike PSC-833 or SDZ NIM 811, which are supplied primarily as bioactive research compounds with associated activity data, Acetoxy Cyclosporin A Acetate is supplied with analytical characterization focused on identity and purity rather than biological potency . The availability of 5 mg unit quantities as the standard catalog offering (with larger custom quantities available) aligns with the compound's intended use as a reference standard for analytical method development, where small quantities suffice for calibration and validation purposes [2].

Purity Specification Quality Control Procurement Criteria Certificate of Analysis

Structural Divergence from PSC-833 and SDZ NIM 811: Chemical Modification Site Comparison for Application Selection

Acetoxy Cyclosporin A Acetate is chemically modified at the 6-position of the cyclosporin macrocycle with bis(acetyloxy) substitution, specifically at the (3R,4R,6E)-3,8 positions of the aminooctanoic acid residue [1]. This modification pattern contrasts sharply with PSC-833 (valspodar), which is a cyclosporin D derivative bearing a 4′-substituted modification that confers P-glycoprotein inhibition with 10-fold higher MDR reversal potency than Cyclosporin A [2]. SDZ NIM 811 is a 4-substituted cyclosporin A analog (Me-Ile-4 modification) that retains full cyclophilin binding while completely lacking immunosuppressive activity and exhibiting potent anti-HIV-1 effects [3]. The 6-position acetoxy modification in Acetoxy Cyclosporin A Acetate is documented in the synthetic chemistry literature as an intermediate en route to the hydroxylated metabolite OL-17, with no reported independent pharmacological characterization equivalent to that available for PSC-833 or SDZ NIM 811 [4]. This structural and functional divergence informs procurement: researchers seeking a validated P-gp inhibitor or cyclophilin-binding probe should select PSC-833 or SDZ NIM 811 respectively, whereas those requiring a cyclosporin impurity standard or synthetic intermediate should procure Acetoxy Cyclosporin A Acetate.

Cyclosporin Analog Comparison Structure-Activity Relationship Chemical Modification Research Tool Selection

Acetoxy Cyclosporin A Acetate (CAS 138957-23-0): Primary Procurement-Driven Research and Industrial Use Cases


Analytical Method Development and Validation for Cyclosporin Impurity Profiling

Acetoxy Cyclosporin A Acetate serves as Cyclosporin Impurity 2, a certified reference standard for HPLC method development, validation, and system suitability testing in pharmaceutical quality control laboratories . Its molecular weight of 1302.71 g/mol (C66H115N11O15) provides a +100.1 Da mass differential relative to Cyclosporin A API, yielding predictable and verifiable retention time shifts in reversed-phase chromatographic systems . The compound is supplied with comprehensive Certificate of Analysis documentation supporting ANDA and DMF regulatory submissions, making it suitable for GMP-compliant analytical environments where traceability and characterization data are mandated . Procurement of this authenticated impurity standard enables laboratories to establish validated methods for detecting and quantifying acetoxy-related impurities in Cyclosporin A drug substance and finished pharmaceutical products, a requirement under ICH Q3A and Q3B impurity guidelines .

Synthetic Intermediate for Cyclosporin A Analog Preparation

Acetoxy Cyclosporin A Acetate is employed as a key intermediate in multi-step synthetic routes for Cyclosporin A preparation, with documented purification yielding 3.07 g (72% recovery) from 4.0 g crude reaction material using RP-18 reversed-phase column chromatography with methanol/water (85:15) eluent . Laboratories engaged in medicinal chemistry programs targeting novel cyclosporin analogs can procure this compound as a functionalized scaffold that provides an acetoxy handle for subsequent chemical derivatization, enabling exploration of structure-activity relationships around the 6-position of the cyclosporin macrocycle. The defined synthetic route and purification parameters reduce method development burden and enable predictable scaling for analog library synthesis .

Preparation of Cyclosporin A Metabolite OL-17 (M17) Reference Material

Acetoxy Cyclosporin A Acetate undergoes controlled hydrolysis to yield OL-17 (M17, η-HyMeBmt1-CyA, CAS 89270-28-0), one of the principal hydroxylated human metabolites of Cyclosporin A identified in bile [1]. This chemical route provides a defined, reproducible alternative to microbial biotransformation (which achieves only 5.4% conversion with Actinoplanes sp. ATCC 53771) or extraction from biological specimens [2]. Research groups investigating cyclosporin pharmacokinetics, drug-drug interactions, or metabolite bioactivity can procure Acetoxy Cyclosporin A Acetate as a stable synthetic precursor to generate authentic OL-17 standard material for LC-MS/MS method calibration, metabolite identification studies, and in vitro pharmacological assessment of cyclosporin metabolites [1].

Physicochemical Characterization and Purity Assessment for Reference Standard Qualification

Acetoxy Cyclosporin A Acetate provides a defined melting point range of 155–160°C, enabling rapid identity confirmation and preliminary purity screening upon material receipt [3]. This thermal property, combined with vendor-reported minimum purity specifications of 95% and availability in 5 mg reference standard quantities, supports its use in analytical laboratories requiring qualified reference materials for instrument calibration and method performance verification [4]. The compound's solubility profile (chloroform, dichloromethane, ethyl acetate, methanol) and recommended refrigerated storage conditions provide practical handling parameters for laboratory integration [5]. Procurement in standard 5 mg unit formats aligns with typical reference material consumption rates in analytical method development, where multiple small-quantity uses rather than bulk consumption predominate [3].

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